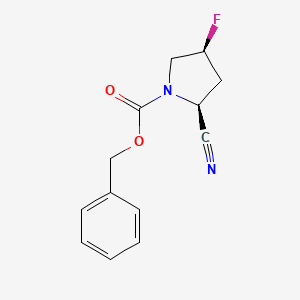

benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYBNHDQRCKGOO-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1C#N)C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635234 | |

| Record name | Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518047-78-4 | |

| Record name | Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, also known by its CAS number 1301706-46-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₃H₁₃FN₂O₂

- Molecular Weight : 248.25 g/mol

- CAS Number : 1301706-46-6

- Melting Point : 68°C to 72°C

Biological Activity

The biological activity of benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate has been studied primarily in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis in cancer cells .

- Interaction with Receptors : Preliminary studies suggest that benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate may interact with specific receptors related to immune response modulation, potentially enhancing anti-tumor immunity .

Case Studies

- Cancer Treatment : In a study involving chimeric antigen receptor (CAR) therapy for B-cell malignancies, benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine derivatives were evaluated for their ability to enhance the efficacy of CAR T-cell therapies. Results indicated improved outcomes when combined with existing therapies .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates .

Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Enzymatic Inhibition | Inhibits key metabolic enzymes | |

| Immune Modulation | Enhances CAR T-cell therapy efficacy | |

| Neuroprotection | Reduces oxidative stress in neuronal models |

Future Research Directions

Further investigations are warranted to fully elucidate the biological mechanisms underlying the activity of benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate. Key areas for future research include:

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in human subjects.

- Mechanistic Studies : Detailed studies on the molecular mechanisms of action and potential side effects.

- Combination Therapies : Exploring synergistic effects with other therapeutic agents.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral and Antimicrobial Activity :

- Neuroprotective Effects :

- Analgesic Properties :

Synthetic Applications

- Building Block in Organic Synthesis :

- Chiral Auxiliary :

Case Study 1: Antiviral Research

A recent study focused on the synthesis of pyrrolidine derivatives, including benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, demonstrated significant antiviral activity against several strains of influenza viruses. The study highlighted the compound's mechanism of action involving inhibition of viral entry into host cells.

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay, benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a marked reduction in cell death compared to control groups, suggesting its potential utility in neurodegenerative disease therapies.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is structurally compared to (2S,4S)-benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1234908-56-5), a related pyrrolidine derivative with distinct functional groups:

- Substituents: Target compound: Cyano (-CN) and fluorine (-F) at positions 2 and 4, respectively. Similar compound: Hydroxyl (-OH) at position 4 and an Fmoc-protected aminomethyl group (-CH₂-NH-Fmoc) at position 2.

- Reactivity: The cyano group in the target compound acts as a strong electron-withdrawing group, influencing nucleophilic substitution reactions. In contrast, the Fmoc group in the similar compound serves as a temporary protecting group for amines, enabling controlled peptide synthesis .

- Biological Activity :

Data Table: Structural and Functional Comparison

| Property | Benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | (2S,4S)-benzyl 2-(Fmoc-aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |

|---|---|---|

| Substituents (Position) | -CN (2), -F (4) | -CH₂-NH-Fmoc (2), -OH (4) |

| Molecular Weight (approx.) | ~250 g/mol | ~550 g/mol |

| Key Functional Groups | Cyano, Fluorine | Hydroxyl, Fmoc-protected amine |

| Primary Applications | Protease inhibitors, bioactive intermediates | Peptide synthesis, medicinal chemistry intermediates |

| Metabolic Stability | High (due to -F) | Moderate (polar -OH may increase clearance) |

Target Compound

- Synthetic Utility: The cyano group facilitates ring-opening reactions in peptidomimetic synthesis, while fluorine enhances resistance to oxidative degradation.

Similar Compound (CAS: 1234908-56-5)

- Role in Peptide Synthesis : The Fmoc group enables selective deprotection during solid-phase peptide synthesis (SPPS), critical for constructing complex polypeptides .

- Commercial Use : Marketed by EOS Med Chem as a medicinal chemistry intermediate, emphasizing applications in drug discovery pipelines .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with appropriately substituted proline derivatives or pyrrolidinone precursors, which are then functionalized to introduce the cyano and fluorine groups. The benzyl carbamate group is introduced either early or late in the sequence to protect the nitrogen during transformations.

Fluorination Approach

Selective fluorination at the 4-position of the pyrrolidine ring is achieved using electrophilic fluorinating agents or via nucleophilic substitution on suitably activated intermediates. The stereoselectivity is controlled by the chiral environment of the starting material or by using chiral catalysts.

Introduction of the Cyano Group

The 2-cyano substituent is introduced through nucleophilic substitution or via cyano transfer reagents. The cyano group is critical for the biological activity and must be introduced with retention of stereochemistry.

Protection of Nitrogen

The nitrogen atom is protected as a benzyl carbamate (CBZ) group to prevent unwanted side reactions during fluorination and cyanation steps. This protecting group is stable under a variety of reaction conditions and can be removed under mild hydrogenolysis conditions.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting from (2S,4S)-4-fluoroproline derivative | Synthesis of pyrrolidine ring precursor | - | Ensures stereochemical integrity |

| 2 | Introduction of cyano group | Use of cyanide source (e.g., KCN) under controlled conditions | Moderate | Stereoselective substitution at C-2 |

| 3 | Protection of nitrogen | Reaction with benzyl chloroformate (CBZ-Cl) in base | High | Formation of benzyl carbamate protecting group |

| 4 | Purification | Chromatographic techniques | - | Ensures enantiomeric purity |

Detailed Research Findings

- According to ChemBK data, benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate is also referred to as N-CBZ-CIS-4-FLUORO-L-PROLINONITRILE, indicating its derivation from L-proline with cis-4-fluoro substitution and CBZ protection.

- Patented methods (US7560569B2) describe derivatives of 4-fluoropyrrolidine-2-carbonitrile compounds, indicating synthetic routes involving bicyclic amide intermediates and fluorination steps that maintain stereochemistry.

- Fluorination strategies often involve selective electrophilic fluorination or nucleophilic displacement on activated intermediates to achieve the (2S,4S) stereochemistry without racemization.

- The benzyl carbamate group is introduced typically via reaction with benzyl chloroformate under basic conditions, providing a stable protecting group for subsequent synthetic manipulations.

Comparative Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic fluorination | Selectfluor or NFSI on proline derivative | High selectivity, mild conditions | Requires chiral starting material |

| Nucleophilic substitution | Fluoride ion on activated intermediate | Cost-effective, straightforward | Potential for side reactions |

| Cyanation | KCN or TMSCN under controlled pH | Efficient cyano introduction | Toxicity and handling concerns |

| Nitrogen protection | Benzyl chloroformate, base (e.g., NaHCO3) | Stable protecting group | Requires hydrogenolysis for removal |

Notes on Stereochemical Control

- The (2S,4S) stereochemistry is crucial for the biological function of the compound.

- Stereoselective fluorination and cyanation are achieved by starting from enantiomerically pure precursors or by using chiral catalysts.

- Protecting groups like CBZ help maintain stereochemical integrity during multi-step synthesis.

Q & A

Q. What are the key synthetic routes for benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis of structurally related pyrrolidine derivatives often involves cyanogenation and fluorination steps. For example, tert-butyl analogs (e.g., tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate) are synthesized via reaction with cyanuric chloride in DMF, followed by extraction with ethyl acetate and purification . Key considerations include:

- Solvent selection : Polar aprotic solvents like DMF stabilize intermediates and enhance reaction rates.

- Temperature control : Room temperature minimizes side reactions in sensitive steps (e.g., fluorination).

- Purification : Saturated saline washes and anhydrous magnesium sulfate drying improve yield and purity .

Q. How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?

Chiral purity is confirmed using:

- Chiral HPLC : Resolves enantiomers based on retention times.

- NMR spectroscopy : Coupling constants (e.g., ) and NOE correlations distinguish cis/trans diastereomers in pyrrolidine scaffolds .

- X-ray crystallography : Absolute configuration determination (if crystalline derivatives are available) .

Q. What stability challenges arise during storage of fluorinated pyrrolidine derivatives, and how are they mitigated?

Fluorinated compounds are prone to hydrolysis and thermal degradation. Stability protocols include:

- Low-temperature storage : Solutions in anhydrous solvents (e.g., DMSO) stored at -20°C .

- Quality control : Certificates of Analysis (COA) with purity >98% and regular HPLC monitoring to detect decomposition .

Advanced Research Questions

Q. How does the fluorination at the 4-position influence the compound’s reactivity in downstream functionalization?

The electron-withdrawing fluorine atom at C4:

- Activates adjacent positions : Enhances nucleophilic substitution at C2 (cyano group) for further derivatization.

- Steric effects : The small atomic radius of fluorine minimizes steric hindrance, allowing modular coupling (e.g., amidation, Suzuki reactions) .

- Metabolic stability : Fluorination reduces susceptibility to oxidative metabolism, a critical factor in drug design .

Q. What analytical strategies resolve contradictions in spectral data for pyrrolidine derivatives (e.g., unexpected peaks in 1^11H NMR)?

Common discrepancies and solutions:

- Rotamers : Dynamic rotational isomerism in carbamate groups (e.g., benzyloxycarbonyl) leads to split peaks. Elevated temperature NMR (e.g., 60°C) coalesces signals .

- Residual solvents : DMF or ethyl acetate traces in crude products are identified via C NMR or GC-MS and removed via repeated lyophilization .

Q. What mechanistic insights explain byproduct formation during cyanogenation reactions?

Cyanuric chloride-mediated cyanogenation may generate:

- Cyano-adducts : Over-reaction at multiple sites due to excess reagent.

- Chlorinated impurities : Incomplete substitution of chloride ions, detected via HRMS or halogen-specific assays .

Mitigation : Stoichiometric control (1:1 molar ratio of substrate to cyanuric chloride) and real-time monitoring via TLC .

Q. How can computational methods predict the biological activity of benzyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate derivatives?

- Docking studies : Target enzymes like DPP-IV or proteases, where pyrrolidine scaffolds act as transition-state analogs .

- QSAR modeling : Correlate substituent effects (e.g., fluorination, benzyl groups) with inhibitory potency using datasets from analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.